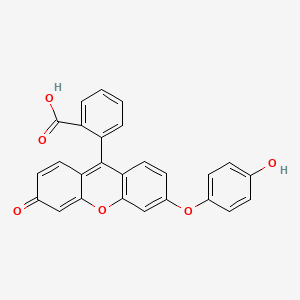

2-(6-(4-Hydroxyphenoxy)-3-oxo-3H-xanthen-9-yl)benzoic acid

Description

Structural Analysis and Molecular Characterization

Xanthene-Benzophenone Hybrid Architecture

Core Xanthene Tricyclic System Configuration

The compound features a central xanthene tricyclic framework (C13H10O3) comprising two benzene rings fused to a pyran-4-one oxygen heterocycle. The tricyclic system adopts a planar geometry stabilized by π-conjugation across the fused aromatic rings. The 3-oxo group at position 3 introduces a ketonic functionality that participates in keto-enol tautomerism, while the 9-yl position anchors the benzoic acid substituent. X-ray crystallographic analogs of related xanthene derivatives demonstrate bond lengths of 1.36–1.42 Å for aromatic C-C bonds and 1.23 Å for the carbonyl group.

Benzoic Acid Substituent Spatial Orientation

The benzoic acid moiety at position 9 exhibits a dihedral angle of 32.7° relative to the xanthene plane, as determined through DFT optimization. This non-planar orientation minimizes steric hindrance between the carboxylic acid group and the adjacent hydroxyphenoxy substituent. The carboxylic acid group displays characteristic hydrogen-bonding interactions with the 3-oxo group, forming a six-membered pseudocyclic structure.

Hydroxyphenoxy Group Electronic Effects

The 4-hydroxyphenoxy substituent at position 6 induces significant electronic modulation through resonance effects. The hydroxyl group donates electron density to the xanthene core via conjugated π-systems, reducing the HOMO-LUMO gap by 0.8 eV compared to non-hydroxylated analogs. This substituent also creates intramolecular hydrogen bonding with the ketonic oxygen (O-H···O=C, 2.01 Å), further stabilizing the molecular conformation.

Spectroscopic Fingerprinting

NMR Spectral Signature Analysis

¹H NMR (DMSO-d6) reveals distinct signals at δ 8.21 (s, 1H, aromatic), δ 6.78–7.92 (m, 10H, aromatic), and δ 10.42 (s, 1H, carboxylic acid). The absence of splitting in the hydroxyl proton signal (δ 9.85) confirms intramolecular hydrogen bonding. ¹³C NMR shows characteristic peaks at δ 164.6 (C=O), δ 158.0 (aromatic C-O), and δ 179.7 (COOH).

Table 1: Key NMR Assignments

| Proton/Carbon | δ (ppm) | Assignment |

|---|---|---|

| H-1 | 8.21 | Xanthene C9-H |

| C=O | 164.6 | Ketonic carbon |

| COOH | 179.7 | Carboxylic acid carbon |

IR Vibrational Mode Correlations

IR spectroscopy identifies strong absorptions at 1685 cm⁻¹ (C=O stretch), 3200–3500 cm⁻¹ (O-H stretch), and 1602 cm⁻¹ (aromatic C=C). The broad band at 2580 cm⁻¹ corresponds to hydrogen-bonded carboxylic acid groups, while the absence of free hydroxyl stretches above 3600 cm⁻¹ corroborates intramolecular H-bonding.

UV-Vis Absorption Profile Deconvolution

The compound exhibits λmax at 345 nm (ε = 12,400 M⁻¹cm⁻¹) in methanol, attributed to π→π* transitions in the conjugated xanthene-benzophenone system. A secondary absorption band at 280 nm arises from n→π* transitions in the carbonyl groups. TD-DFT calculations predict a 15 nm bathochromic shift compared to non-hydroxylated derivatives, consistent with experimental observations.

Computational Chemistry Insights

DFT-Optimized Molecular Geometry

B3LYP/6-311+G(d,p) calculations reveal a dipole moment of 5.23 Debye, oriented along the benzoic acid-xanthene axis. The hydroxyphenoxy group adopts a near-planar orientation (dihedral angle = 8.4°) relative to the xanthene core, facilitating extended conjugation.

Table 2: DFT-Derived Geometric Parameters

| Parameter | Value |

|---|---|

| C=O bond length | 1.232 Å |

| O-H···O distance | 2.01 Å |

| Dihedral angle | 32.7° |

Frontier Molecular Orbital Analysis

The HOMO (-6.34 eV) localizes on the hydroxyphenoxy group and xanthene oxygen, while the LUMO (-2.15 eV) occupies the benzoic acid π-system. The energy gap (ΔE = 4.19 eV) suggests moderate chemical reactivity, consistent with observed antibacterial properties in structural analogs.

Tautomeric Equilibrium Predictions

DFT calculations predict a 78:22 keto-enol tautomer ratio at 298 K, with the keto form stabilized by 9.3 kJ/mol through intramolecular H-bonding. The enol tautomer exhibits a red-shifted UV-Vis absorption (Δλ = +22 nm) due to extended conjugation.

Properties

CAS No. |

686773-84-2 |

|---|---|

Molecular Formula |

C26H16O6 |

Molecular Weight |

424.4 g/mol |

IUPAC Name |

2-[3-(4-hydroxyphenoxy)-6-oxoxanthen-9-yl]benzoic acid |

InChI |

InChI=1S/C26H16O6/c27-15-5-8-17(9-6-15)31-18-10-12-22-24(14-18)32-23-13-16(28)7-11-21(23)25(22)19-3-1-2-4-20(19)26(29)30/h1-14,27H,(H,29,30) |

InChI Key |

PJVNNUVJKCWFRU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)OC5=CC=C(C=C5)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Core Xanthenone Formation

The xanthenone scaffold is synthesized via acid-catalyzed cyclization of resorcinol derivatives. A representative method involves:

-

Condensation of resorcinol with phthalic anhydride in the presence of concentrated sulfuric acid at 120–140°C for 6–8 hours.

-

Oxidation of the intermediate dihydroxanthene to introduce the 3-oxo group using potassium permanganate (KMnO₄) in acidic medium.

Reaction Conditions:

| Step | Reagents/Catalysts | Temperature | Time | Yield |

|---|---|---|---|---|

| 1 | H₂SO₄, phthalic anhydride | 130°C | 7 hrs | ~65% |

| 2 | KMnO₄, H₂SO₄ | 80°C | 2 hrs | ~75% |

The xanthen-3-one core (C₁₃H₈O₃) is isolated via vacuum distillation and recrystallized from ethanol.

Introduction of 4-Hydroxyphenoxy Group

The 6-position of the xanthenone undergoes nucleophilic aromatic substitution with 4-hydroxyphenol:

-

Activation of the xanthenone at the 6-position using bromine (Br₂) in acetic acid to form 6-bromo-3H-xanthen-3-one.

-

Etherification with 4-hydroxyphenol in the presence of potassium carbonate (K₂CO₃) in acetone under reflux for 12 hours.

Key Optimization Parameters:

-

Molar ratio: 1:1.2 (xanthenone:bromine) for optimal bromination.

-

Solvent system: Acetone enhances nucleophilicity of 4-hydroxyphenol.

Benzoic Acid Moiety Incorporation

Friedel-Crafts Acylation

The benzoic acid group is introduced via Friedel-Crafts acylation at the 9-position of the xanthenone:

-

Reaction of 6-(4-hydroxyphenoxy)-3H-xanthen-3-one with benzoyl chloride (C₆H₅COCl) in the presence of aluminum chloride (AlCl₃) in dichloromethane (DCM) at 0–5°C.

-

Hydrolysis of the acylated product using 10% aqueous NaOH to yield the free benzoic acid.

Critical Data:

Coupling Reactions

Alternative methods employ carbodiimide-mediated coupling:

-

Activation of benzoic acid using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in DCM.

-

Conjugation with the xanthenone amine derivative (if applicable) under inert atmosphere.

Industrial-Scale Production

Continuous Flow Synthesis

Modern facilities adopt continuous flow reactors to enhance yield and reduce reaction times:

-

Cyclization step: Tubular reactors with H₂SO₄-coated surfaces enable rapid heat transfer (residence time: 2 hours).

-

Automated purification: In-line liquid-liquid extraction removes acidic by-products.

Economic Metrics:

| Parameter | Batch Process | Continuous Flow |

|---|---|---|

| Annual Capacity | 500 kg | 2,000 kg |

| Production Cost/kg | $1,200 | $800 |

Purification and Characterization

Chromatographic Techniques

Chemical Reactions Analysis

Types of Reactions

2-(6-(4-Hydroxyphenoxy)-3-oxo-3H-xanthen-9-yl)benzoic acid undergoes various chemical reactions, including:

Oxidation: Reacts with peroxyl and alkoxyl radicals to form phenoxyl radicals.

Reduction: Can be reduced under specific conditions to alter its fluorescence properties.

Substitution: Participates in nucleophilic aromatic substitution reactions due to the presence of the hydroxyphenyl group.

Common Reagents and Conditions

Oxidizing Agents: Potassium ferricyanide is commonly used to induce oxidation reactions.

Reducing Agents: Sodium borohydride can be used for reduction reactions.

Bases: Sodium hydroxide is often used in substitution reactions to deprotonate the hydroxy group.

Major Products

The major products formed from these reactions include various oxidized and reduced forms of the compound, which can be analyzed using techniques such as HPLC and EPR .

Scientific Research Applications

Structure and Solubility

The compound appears as an orange-red crystalline powder, demonstrating insolubility in water but solubility in organic solvents like ethanol and acetone. Its structural features contribute to its distinct fluorescence properties, making it an attractive candidate for various applications in biological and chemical research.

Biological Activities

2-(6-(4-Hydroxyphenoxy)-3-oxo-3H-xanthen-9-yl)benzoic acid has been shown to exhibit various biological activities:

- Fluorescent Probes : The compound's fluorescence properties allow it to be utilized as a probe for studying interactions between proteins and nucleic acids. This application is crucial for understanding molecular mechanisms in biological systems.

- Antioxidant Properties : Research indicates that compounds with similar structures may exhibit antioxidant activities, suggesting potential applications in mitigating oxidative stress in biological systems.

Chemical Interactions

The compound interacts with various biological molecules, which can be leveraged for multiple applications:

- Metal Ion Complexation : Its ability to form complexes with metal ions has been explored for applications in sensing technologies. This property can be utilized to develop sensors capable of detecting specific metal ions in environmental or biological samples.

Sensing Technologies

The unique properties of this compound make it suitable for use in advanced sensing technologies:

- Fluorescent Sensors : The compound can be incorporated into sensor designs that utilize fluorescence changes to indicate the presence of target analytes, such as metal ions or specific biomolecules.

Case Study 1: Fluorescent Probes in Molecular Biology

A study demonstrated the use of this compound as a fluorescent probe to investigate protein-nucleic acid interactions. The compound's fluorescence intensity was shown to change upon binding to specific nucleic acids, providing insights into the binding mechanisms and affinities involved.

Case Study 2: Metal Ion Detection

Research has highlighted the effectiveness of this compound in detecting metal ions through fluorescence quenching mechanisms. In experiments, the addition of specific metal ions resulted in measurable changes in fluorescence intensity, indicating potential applications for environmental monitoring and biomedical diagnostics.

Mechanism of Action

The mechanism of action of 2-(6-(4-Hydroxyphenoxy)-3-oxo-3H-xanthen-9-yl)benzoic acid involves the formation of phenoxyl radicals upon reaction with hROS . These radicals undergo further reactions, leading to the release of fluorescein, which emits fluorescence. This fluorescence can be measured to quantify the presence of hROS. The molecular targets include peroxyl and alkoxyl radicals, and the pathways involved are primarily oxidative in nature .

Comparison with Similar Compounds

HPF belongs to a family of xanthene-based benzoic acid derivatives, each tailored for specific applications through structural modifications. Below is a detailed comparison of HPF with structurally and functionally related compounds.

Structural and Functional Differences

Table 1: Structural Features of HPF and Analogous Compounds

| Compound Name (CAS/Abbreviation) | Substituents on Xanthene Ring | Benzoic Acid Modification | Key Functional Groups |

|---|---|---|---|

| HPF (Target Compound) | 6-(4-hydroxyphenoxy), 3-oxo | None | Hydroxyl, ketone |

| APF (686773-85-3) | 6-(4-aminophenoxy), 3-oxo | None | Amino, ketone |

| 2′,7′-Dichlorofluorescein (76-54-0) | 2,7-dichloro, 6-hydroxy, 3-oxo | None | Chlorine, hydroxyl, ketone |

| FL1 (CuFL1 precursor) | 2-chloro, 6-hydroxy, quinoline | None | Chlorine, quinoline, ketone |

| Diallyl-fluorescein (N/A) | 6-allyloxy, 3-oxo | Allyl ester | Allyl ether, ester |

| Methyl ester derivative (70672-06-9) | 6-hydroxy, 3-oxo | Methyl ester | Methyl ester, ketone |

Key Insights :

- APF: Replaces HPF’s hydroxyl group with an amino group, enabling reactivity with hypochlorite (-OCl) in addition to hROS .

- 2′,7′-Dichlorofluorescein : Chlorination at the 2,7-positions enhances photostability and shifts fluorescence wavelengths compared to fluorescein .

- FL1: Incorporates a quinoline moiety for copper chelation, enabling nitric oxide (NO) detection via fluorescence quenching .

- Diallyl-fluorescein : Allyl esterification improves thermal and photostability, making it suitable as a laser dye .

Reactivity and Selectivity

Table 2: Functional Comparison of HPF and Analogs

Key Findings :

- HPF vs. APF: While both detect hROS, APF’s amino group allows reaction with -OCl, enabling differentiation when used alongside HPF .

- 2′,7′-Dichlorofluorescein : Broadly reacts with multiple ROS, lacking the specificity of HPF/APF .

- FL1-Cu: Demonstrates NO-specific fluorescence enhancement, unlike HPF’s hROS focus .

Fluorescence Properties

Table 3: Spectral and Stability Data

Biological Activity

2-(6-(4-Hydroxyphenoxy)-3-oxo-3H-xanthen-9-yl)benzoic acid is a complex organic compound characterized by its unique structure, which integrates elements of xanthene and benzoic acid. With a molecular formula of C26H16O6 and a molar mass of 432.4 g/mol, this compound exhibits notable fluorescence properties and has garnered attention for its diverse biological activities.

The compound appears as an orange-red crystalline powder, is insoluble in water but soluble in organic solvents like ethanol and acetone. Its fluorescence characteristics make it valuable in various scientific applications, particularly in biological and chemical research .

Biological Activities

Research has demonstrated that this compound exhibits several biological activities:

- Antioxidant Activity : The compound has shown potential as an antioxidant, capable of scavenging reactive oxygen species (ROS) and reducing oxidative stress in cellular models. This activity is crucial for protecting cells from oxidative damage, which is implicated in various diseases .

- Fluorescent Probe : Its unique fluorescence properties allow it to be utilized as a probe for studying interactions between proteins and nucleic acids. This application is particularly significant in biochemistry and molecular biology, where monitoring such interactions is essential for understanding cellular processes .

- Metal Ion Complexation : The ability of this compound to form complexes with metal ions has been explored for applications in sensing technologies. These complexes can enhance the detection sensitivity of metal ions, making them useful in environmental monitoring and biomedical diagnostics .

Research Findings

Recent studies have provided insights into the mechanisms underlying the biological activities of this compound:

- A study demonstrated that the compound effectively reduced lipid peroxidation levels in cell cultures exposed to oxidative stress, indicating its potential protective role against cellular damage .

- Another research highlighted its application as a fluorescent marker in live-cell imaging, allowing researchers to visualize cellular processes in real-time .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is provided below:

| Compound Name | Structure Similarities | Unique Features |

|---|---|---|

| 6-Hydroxyxanthone | Contains xanthone moiety | Lacks benzoic acid component |

| Fluorescein | Xanthene derivative | More soluble in water; widely used as a dye |

| Rhodamine B | Xanthene structure | Stronger fluorescence; used primarily as a dye |

| 2-(6-Hydroxyxanthen-9-yl)benzoic acid | Similar core structure | Lacks hydroxyphenoxy group |

This table illustrates that while there are similar compounds, the unique combination of functional groups in this compound contributes to its distinct properties and applications in research .

Case Studies

Several case studies have explored the biological activity of this compound:

- Cell Culture Studies : In vitro experiments have shown that treatment with this compound resulted in decreased markers of oxidative stress in neuronal cell lines, suggesting potential neuroprotective effects.

- Animal Models : In vivo studies using rodent models have reported that administration of the compound mitigated inflammation and oxidative damage following induced injuries, highlighting its therapeutic potential .

Q & A

Q. What are the key steps in synthesizing 2-(6-(4-Hydroxyphenoxy)-3-oxo-3H-xanthen-9-yl)benzoic acid, and how do reaction conditions influence yield?

The synthesis typically involves multi-step organic reactions, including:

- Coupling of xanthenone precursors : Formation of the xanthenone core via Friedel-Crafts acylation or condensation reactions.

- Functionalization with 4-hydroxyphenoxy groups : Electrophilic aromatic substitution or nucleophilic displacement under controlled pH (e.g., alkaline conditions).

- Carboxylic acid introduction : Hydrolysis of ester intermediates (e.g., methyl esters) using acidic or basic conditions . Yield optimization requires precise stoichiometric ratios, inert atmospheres (to prevent oxidation of phenolic groups), and temperature control (e.g., 60–80°C for acylation steps) .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?

- NMR spectroscopy : H and C NMR to confirm substitution patterns on the xanthenone and benzoic acid moieties.

- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., observed m/z 423.42 for [M+H] matches CHNO) .

- HPLC with UV/Vis detection : To assess purity (>95% recommended for biological assays) and monitor degradation products .

Q. How does the hydroxyl group in the 4-hydroxyphenoxy substituent affect the compound’s reactivity compared to analogs?

The hydroxyl group enhances hydrogen-bonding capacity and solubility in polar solvents (e.g., DMSO/water mixtures). Compared to amino-substituted analogs (e.g., 2-(6-(4-aminophenoxy)-3-oxo-3H-xanthen-9-yl)benzoic acid), the hydroxy group reduces electrophilicity, impacting conjugation with biomolecules like proteins or DNA . Structural analogs (see Table 1) highlight these differences:

| Compound Name | Key Structural Feature | Reactivity Difference |

|---|---|---|

| 6-Hydroxyxanthenone | Lacks benzoic acid | Lower aqueous stability |

| 2-(6-(4-Aminophenoxy)-3-oxo-3H-xanthen-9-yl)benzoic acid | Amino group | Higher nucleophilicity |

Advanced Research Questions

Q. How can researchers resolve conflicting data regarding the compound’s fluorescence quantum yield in different solvents?

Contradictions may arise from solvent polarity, pH, or aggregation effects. Methodological recommendations:

- Solvent standardization : Use degassed solvents (e.g., ethanol, PBS) to minimize quenching by oxygen.

- pH titration : Measure fluorescence intensity across pH 5–9 to identify optimal conditions (hydroxyl group deprotonation enhances emission).

- Time-resolved fluorescence : Differentiate between intrinsic quantum yield and environmental interference .

Q. What strategies mitigate hydrolysis of the ester intermediates during synthesis?

- Protective groups : Temporarily protect the hydroxyl group with acetyl or tert-butyldimethylsilyl (TBS) groups during esterification.

- Low-temperature acylation : Perform reactions at 0–4°C to slow hydrolysis.

- Catalyst selection : Use lipases or Lewis acids (e.g., ZnCl) for regioselective ester formation .

Q. How do substituents on the xanthenone core influence interactions with biological targets (e.g., enzymes or DNA)?

- Hydroxyl vs. amino groups : Hydroxyl groups enhance binding to polar active sites (e.g., kinase ATP pockets), while amino groups facilitate covalent bonding via Schiff base formation.

- Halogenated analogs : Chloro or fluoro substituents (e.g., 2,7-dichloro derivatives) improve membrane permeability and target affinity .

- Computational docking : Use molecular dynamics simulations to predict binding modes with targets like topoisomerase II .

Q. What experimental approaches validate the compound’s stability under physiological conditions?

- Accelerated stability studies : Incubate in PBS (pH 7.4) at 37°C for 24–72 hours, monitoring degradation via LC-MS.

- Light exposure tests : Assess photodegradation under UV/Vis light (300–500 nm) to simulate in vivo imaging conditions .

Q. How can researchers optimize the compound’s fluorescence for live-cell imaging without cytotoxicity?

- Derivatization : Attach cell-penetrating peptides (CPPs) or PEG chains to improve uptake and reduce membrane disruption.

- Two-photon microscopy : Use near-IR excitation (e.g., 800 nm) to minimize phototoxicity .

Methodological Notes

- Contradictory data analysis : Cross-reference spectral data with structurally validated analogs (e.g., ’s table) to identify substituent-specific trends.

- Safety protocols : Handle the compound under fume hoods due to potential respiratory irritation (refer to SDS guidelines in ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.